acetate CAS No. 1486896-83-6](/img/structure/B2863777.png)

Methyl [(cyclopropylcarbamoyl)amino](phenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides also react with alcohols to form esters . Additionally, esters can be synthesized from trans-esterification reactions .Chemical Reactions Analysis

Esters, including “Methyl (cyclopropylcarbamoyl)aminoacetate”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activity

Methyl (cyclopropylcarbamoyl)aminoacetate has been used as a starting material or intermediate in the synthesis of various pharmacologically active compounds. For example, Abdel-Wahab et al. (2008) utilized similar compounds in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, demonstrating antihypertensive α-blocking activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Molecular Structure and Characterization

The molecular structure and characterization of compounds related to Methyl (cyclopropylcarbamoyl)aminoacetate have been explored in various studies. For instance, Yaman et al. (2019) focused on the synthesis, crystal structure, and spectroscopic features of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, providing insights into the compound's molecular properties and interactions (Yaman, Cakmak, Dege, Odabaşoǧlu, Pavlenko, & Kutuk, 2019).

Antimicrobial and Cytotoxic Activities

Research has also been conducted on the antimicrobial and cytotoxic activities of compounds structurally similar to Methyl (cyclopropylcarbamoyl)aminoacetate. For example, Darwish et al. (2014) synthesized novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, exhibiting promising antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Conformational Studies

The influence of different side chains on the conformation of cyclopropane analogues, including those similar to Methyl (cyclopropylcarbamoyl)aminoacetate, has been a subject of research. Alemán et al. (2002) conducted a theoretical analysis on the conformational impact produced by various substituents, providing valuable insights for the design of biologically active peptides (Alemán, Jiménez, Cativiela, Pérez, & Casanovas, 2002).

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel compounds with potential biological applications. For example, Liu et al. (2011) described the synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives, showcasing the versatility of this compound in organic synthesis (Liu, Chen, Zhang, & Zhu, 2011).

Safety and Hazards

The safety data sheet for a similar compound, Methyl phenylacetate, indicates that it is highly flammable and causes serious eye irritation . It may also cause drowsiness or dizziness . These hazards may also apply to “Methyl (cyclopropylcarbamoyl)aminoacetate”, but specific information is not available.

Propiedades

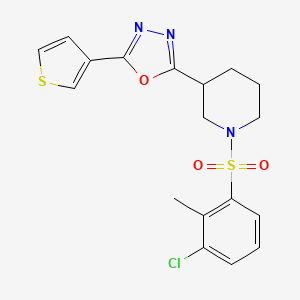

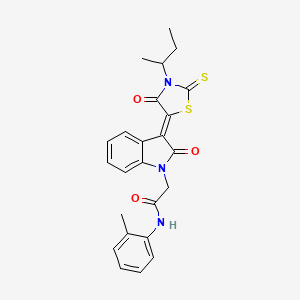

IUPAC Name |

methyl 2-(cyclopropylcarbamoylamino)-2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-18-12(16)11(9-5-3-2-4-6-9)15-13(17)14-10-7-8-10/h2-6,10-11H,7-8H2,1H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOJYGYLEZPIHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NC(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2863696.png)

![2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2863698.png)

![3-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2863709.png)

![tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2863711.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2863712.png)

![3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2863713.png)

![methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2863715.png)

![(3Z)-3-[(2,4-dichlorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2863716.png)